molecular formula C19H21N5O2S B3713539 N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide

N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide

Cat. No.: B3713539
M. Wt: 383.5 g/mol
InChI Key: RDGGCSZSCINRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole core, which is often associated with UV-absorbing properties, making it useful in materials science and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the reaction of 4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with sodium azide to produce the benzotriazole ring. The resulting benzotriazole is then subjected to further reactions to introduce the carbamothioyl and butanamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzotriazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the benzotriazole ring can produce a partially hydrogenated compound.

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a UV-absorbing agent in the development of new materials and coatings.

    Biology: Investigated for its potential as a photoprotective agent in biological systems.

    Medicine: Explored for its potential therapeutic effects, particularly in protecting skin from UV radiation.

    Industry: Utilized in the production of UV-resistant plastics and other materials.

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide involves its ability to absorb UV radiation, thereby preventing damage to underlying materials or biological tissues. The benzotriazole core is responsible for this UV-absorbing property, while the carbamothioyl and butanamide groups may enhance its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide
  • N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Uniqueness

N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct UV-absorbing properties and potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[2-(4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12(2)10-18(25)21-19(27)20-13-4-9-16-17(11-13)23-24(22-16)14-5-7-15(26-3)8-6-14/h4-9,11-12H,10H2,1-3H3,(H2,20,21,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGGCSZSCINRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide
Reactant of Route 3
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide
Reactant of Route 5
Reactant of Route 5
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide
Reactant of Route 6
Reactant of Route 6
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.